

Application Notes and Protocols: Biurea in Polymer Foam Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biurea**

Cat. No.: **B089910**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biurea, also known as hydrazodicarbonamide, is a chemical blowing agent utilized in the polymer industry to create foamed materials. Upon thermal decomposition, **biurea** releases a significant volume of gas, primarily ammonia, which creates a cellular structure within a polymer matrix. This process reduces the density of the final product and can enhance properties such as thermal insulation, acoustic insulation, and compressibility. These characteristics make foamed polymers valuable in a wide range of applications, including lightweight components, packaging, and insulation materials.

These application notes provide detailed protocols for the synthesis of **biurea** and its evaluation as a blowing agent for polymers. The presented data and methodologies are intended to guide researchers and scientists in the effective use of **biurea** for the development of novel polymer foams.

Data Presentation

The performance of a chemical blowing agent is primarily determined by its decomposition temperature and the volume of gas it generates. The following table summarizes the key quantitative data for the thermal decomposition of **biurea**.

Parameter	Value	Reference
Decomposition Temperature Range	230–260 °C	[1]
Decomposition Gas Composition	[1]	
Ammonia (NH ₃)	~71%	[1]
Carbon Dioxide (CO ₂)	~17%	[1]
Nitrogen (N ₂)	~12%	[1]
Activation Energy of Decomposition	114 kJ mol ⁻¹	[1]

Experimental Protocols

Protocol 1: Synthesis of Biurea

This protocol describes the synthesis of **biurea** from hydrazine and urea, a common laboratory-scale method.[\[2\]](#)

Materials:

- Hydrazine hydrate (85%) or Hydrazine sulfate
- Urea
- Sulfuric acid (50%)
- Distilled water
- Two-neck round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle

- pH meter or pH paper
- Filtration apparatus (e.g., Büchner funnel and flask)
- Beakers
- Drying oven

Procedure:

- Preparation of Hydrazine Solution: In a two-neck round-bottom flask equipped with a reflux condenser and a stirrer, add 3 mL (50 mmol) of 85% hydrazine hydrate to 70 mL of distilled water. Alternatively, use a corresponding molar amount of hydrazine sulfate.
- Acidification: Carefully acidify the hydrazine solution with 50% sulfuric acid to a pH of 3-5. Monitor the pH closely.
- Addition of Urea: Add 9 g (150 mmol) of urea to the acidified hydrazine solution.
- Reflux: Heat the reaction mixture to reflux temperature (approximately 105 °C) with continuous stirring.
- Reaction Time: Maintain the reflux for 9 hours. It is crucial to periodically check and maintain the pH of the reaction mixture between 3 and 5 throughout the reflux period by adding dropwise 50% sulfuric acid if necessary.
- Cooling and Precipitation: After 9 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of **biurea** will form.
- Filtration: Collect the precipitate by filtration using a Büchner funnel.
- Washing: Wash the filtered solid with 50 mL of warm distilled water to remove any unreacted starting materials and impurities.
- Drying: Air-dry the purified **biurea** at room temperature for 24 hours or in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

Protocol 2: Evaluation of Biurea as a Blowing Agent in a Polymer Matrix

This protocol provides a general workflow for evaluating the performance of synthesized **biurea** as a blowing agent in a polymer such as polyethylene or polyvinyl chloride.

Materials and Equipment:

- **Biurea** (synthesized as per Protocol 1)
- Polymer resin (e.g., polyethylene, PVC)
- Two-roll mill or internal mixer
- Compression molding press with heating and cooling capabilities
- Molds of desired dimensions
- Thermogravimetric Analyzer (TGA)
- Differential Scanning Calorimeter (DSC)
- Scanning Electron Microscope (SEM)
- Density measurement apparatus (e.g., pycnometer or analytical balance with density kit)

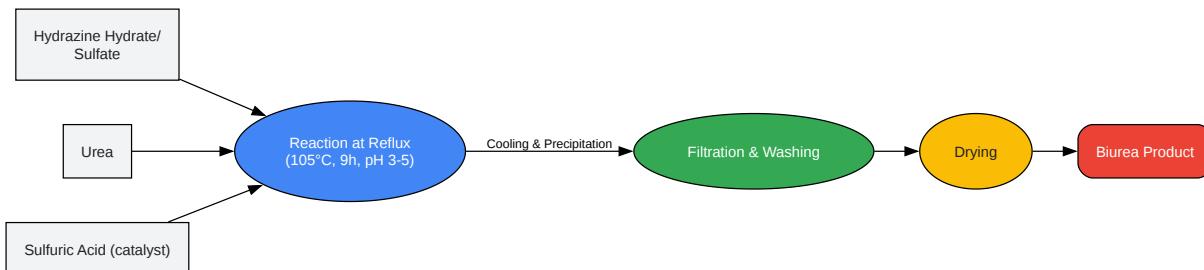
Procedure:

- Thermal Analysis of **Biurea**:
 - Perform Thermogravimetric Analysis (TGA) on the synthesized **biurea** to determine its decomposition temperature range and gas yield. Heat the sample at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).
 - Perform Differential Scanning Calorimetry (DSC) to identify the endothermic or exothermic nature of the decomposition.
- Compounding of **Biurea** with Polymer:

- On a two-roll mill or in an internal mixer, thoroughly mix the polymer resin with a predetermined concentration of **biurea** (e.g., 1-5% by weight). The processing temperature should be kept below the decomposition temperature of **biurea**.
- Sheet out the compounded material to a uniform thickness.

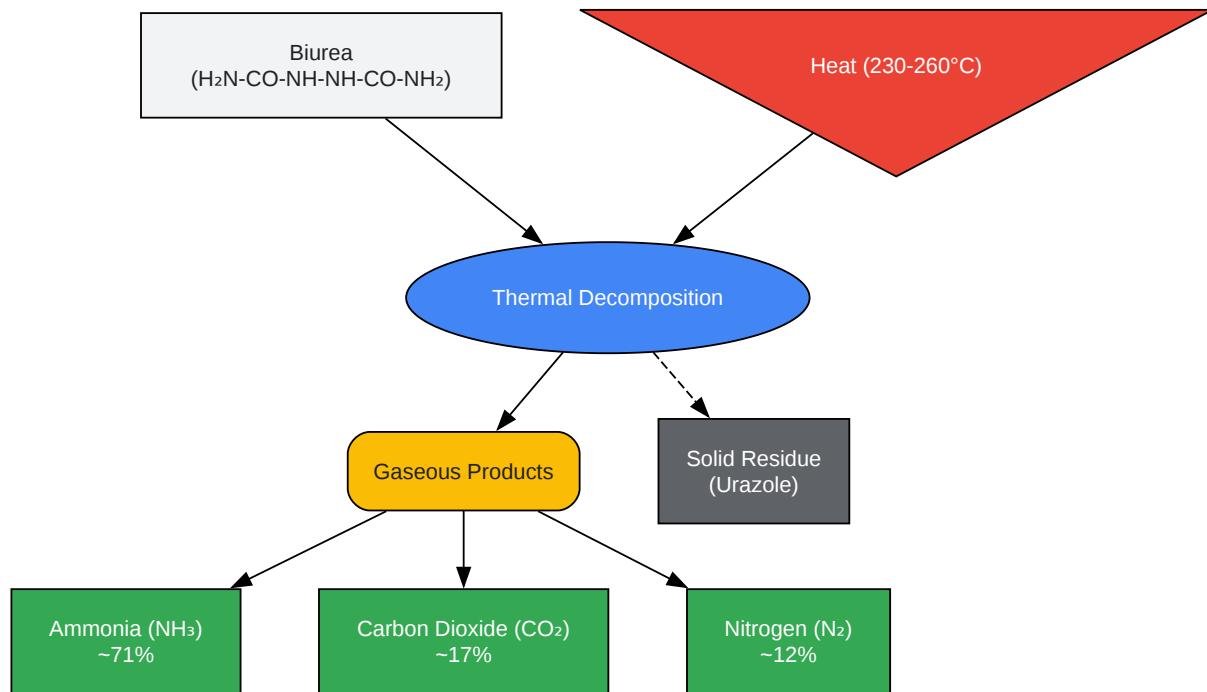
• Foaming Process:

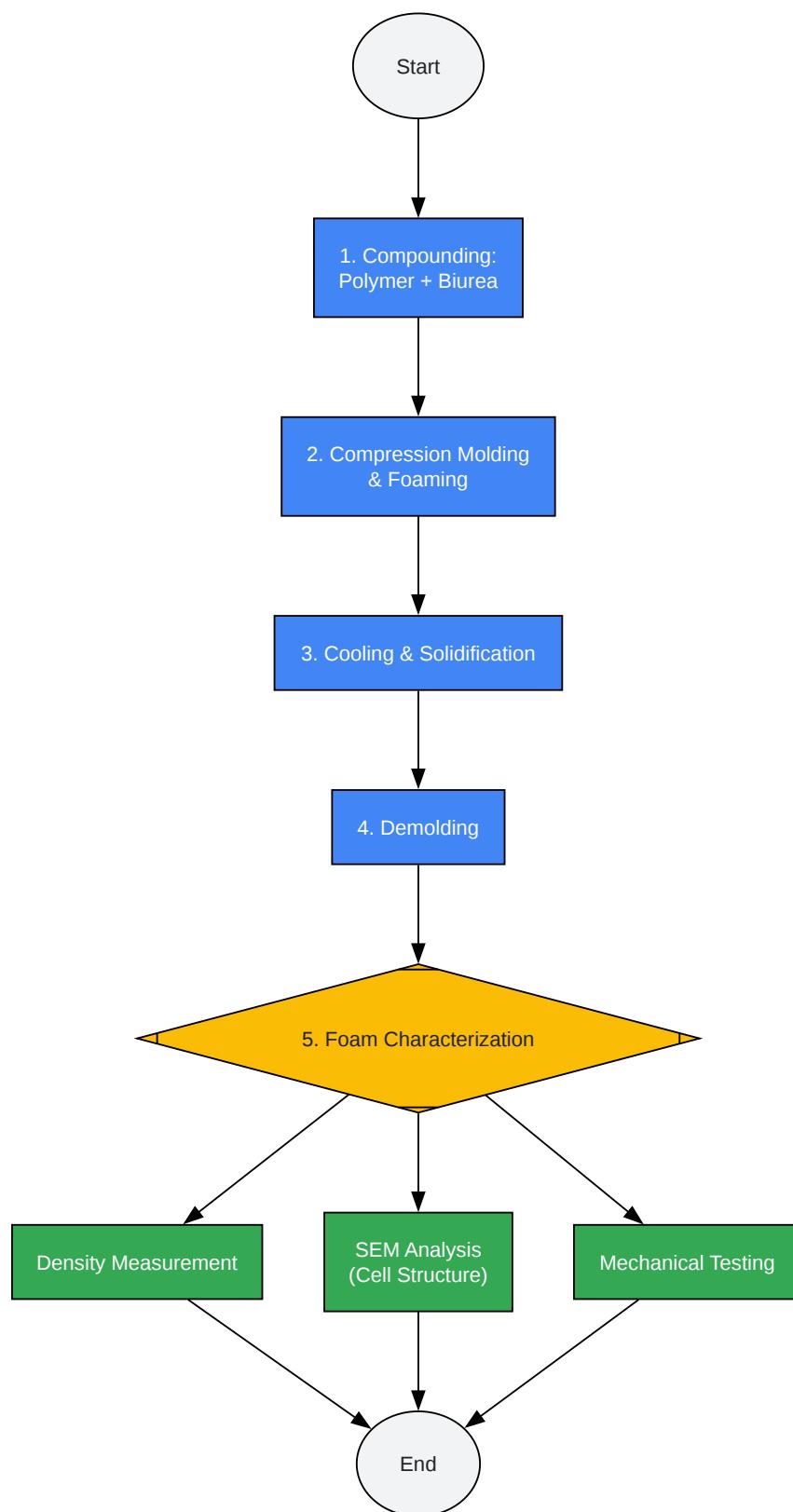
- Place a sample of the compounded polymer sheet into a mold.
- Transfer the mold to a compression molding press preheated to a temperature within the decomposition range of **biurea** (e.g., 240 °C).
- Apply pressure to the mold. The heat will cause the **biurea** to decompose, releasing gas and creating a cellular structure within the molten polymer.
- The duration of the heating and pressure cycle will depend on the polymer and the desired foam density.


• Cooling and Demolding:

- After the foaming process is complete, cool the mold under pressure to solidify the polymer foam and stabilize the cellular structure.
- Once cooled, open the press and carefully remove the foamed polymer sample from the mold.

• Characterization of the Polymer Foam:


- Density Measurement: Determine the density of the foamed polymer sample.
- Morphological Analysis: Using a Scanning Electron Microscope (SEM), examine the cellular structure of the foam. Analyze the cell size, cell size distribution, and cell wall thickness.
- Mechanical Testing: Depending on the intended application, perform relevant mechanical tests such as compression strength or tensile strength.


Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis of **Biurea** from Hydrazine and Urea.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The thermal decomposition of biurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ijnc.ir [ijnc.ir]
- To cite this document: BenchChem. [Application Notes and Protocols: Biurea in Polymer Foam Production]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089910#biurea-s-role-in-the-production-of-blowing-agents-for-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

